molecular formula C14H22O4S2 B12727081 Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate CAS No. 50780-70-6

Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate

Cat. No.: B12727081
CAS No.: 50780-70-6
M. Wt: 318.5 g/mol
InChI Key: YZYNJFQGYFKBDW-UHFFFAOYSA-N
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Description

. It is commonly used as a pesticide and has various applications in agriculture.

Preparation Methods

The synthesis of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of propanedioic acid with 1,3-dithiolane-2-ylidene and 2-methylpropyl groups. The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and thiolane chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antifungal or antibacterial agent.

    Industry: It is widely used in agriculture as a pesticide to protect crops from fungal infections and pests.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets in fungi and pests. The compound inhibits key enzymes and disrupts cellular processes, leading to the death of the target organisms. The specific pathways involved include the inhibition of enzyme activity and interference with cellular respiration .

Comparison with Similar Compounds

Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:

Properties

CAS No.

50780-70-6

Molecular Formula

C14H22O4S2

Molecular Weight

318.5 g/mol

IUPAC Name

bis(2-methylpropyl) 2-(1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C14H22O4S2/c1-9(2)7-17-12(15)11(14-19-5-6-20-14)13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

YZYNJFQGYFKBDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(=C1SCCS1)C(=O)OCC(C)C

Origin of Product

United States

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